Cas no 2242-96-8 (2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol)

2-(1H-1,3-Benzodiazol-2-yl)ethane-1-thiol is a heterocyclic thiol compound featuring a benzimidazole core linked to an ethanethiol moiety. This structure imparts unique reactivity, making it valuable in coordination chemistry and material science applications. The thiol group enables strong binding to metal surfaces, facilitating its use in self-assembled monolayers (SAMs) and nanoparticle functionalization. The benzimidazole unit offers additional coordination sites, enhancing its utility in catalysis and supramolecular chemistry. Its dual functionality allows for tailored modifications in organic synthesis and surface engineering. The compound’s stability and versatility make it suitable for advanced research in molecular electronics, sensors, and bio-conjugation. Proper handling under inert conditions is recommended due to its thiol reactivity.
2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol structure
2242-96-8 structure
Product Name:2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol
CAS No:2242-96-8
MF:C9H10N2S
MW:178.254100322723
MDL:MFCD06009723
CID:261639
PubChem ID:247551
Update Time:2025-06-11

2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-ethanethiol(9CI)
    • 1H-Benzimidazole-2-ethanethiol
    • 2-(1H-benzimidazol-2-yl)ethanethiol
    • 2-Benzimidazoleethanethiol
    • F3099-6687
    • 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol
    • DTXSID10289622
    • 2-(1H-Benzo[d]imidazol-2-yl)ethanethiol
    • 2-(2-benzimidazolyl)ethanethiol
    • 2242-96-8
    • NCIOpen2_000163
    • NSC-62412
    • NSC62412
    • AKOS002257525
    • VU0509235-1
    • SCHEMBL135294
    • EN300-237917
    • MFCD06009723
    • MDL: MFCD06009723
    • Inchi: 1S/C9H10N2S/c12-6-5-9-10-7-3-1-2-4-8(7)11-9/h1-4,12H,5-6H2,(H,10,11)
    • InChI Key: RYZIBEDYAPAIOX-UHFFFAOYSA-N
    • SMILES: SCCC1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 178.05600
  • Monoisotopic Mass: 178.056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.7Ų

Experimental Properties

  • Density: 1.255
  • Boiling Point: 404.4°Cat760mmHg
  • Flash Point: 198.4°C
  • Refractive Index: 1.686
  • PSA: 67.48000
  • LogP: 2.03520

2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol

Research Briefing on 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol (CAS: 2242-96-8): Recent Advances and Applications

The compound 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol (CAS: 2242-96-8) has garnered significant attention in recent years due to its unique chemical properties and potential applications in the fields of chemical biology and pharmaceutical research. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging applications in drug discovery and material science.

Recent studies have highlighted the role of 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol as a versatile building block in medicinal chemistry. Its benzimidazole core and thiol functional group make it an attractive scaffold for the development of novel therapeutics, particularly in the areas of antimicrobial and anticancer agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for the synthesis of small-molecule inhibitors targeting bacterial efflux pumps, showcasing its potential in addressing antibiotic resistance.

In material science, researchers have explored the use of 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol in the development of self-assembled monolayers (SAMs) for biosensor applications. Its ability to form stable bonds with gold surfaces, combined with the benzimidazole moiety's affinity for biomolecules, has enabled the creation of highly sensitive detection platforms for biomarkers and pathogens. A recent ACS Applied Materials & Interfaces publication reported a 30% improvement in detection sensitivity when using this compound compared to traditional thiol-based SAMs.

The compound's mechanism of action in biological systems has been a subject of intensive investigation. Structural-activity relationship (SAR) studies have revealed that the thiol group plays a crucial role in covalent interactions with target proteins, while the benzimidazole ring contributes to π-stacking interactions and hydrogen bonding. These findings, published in Bioorganic & Medicinal Chemistry Letters, provide valuable insights for rational drug design using this scaffold.

Recent synthetic advancements have significantly improved the yield and purity of 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol. A 2024 patent application describes a novel green chemistry approach that reduces hazardous byproducts by 75% while maintaining a 92% yield, addressing previous environmental concerns associated with its production. This development is expected to facilitate broader adoption of the compound in industrial applications.

Looking forward, researchers anticipate that 2-(1H-1,3-benzodiazol-2-yl)ethane-1-thiol will play an increasingly important role in the development of next-generation therapeutics and functional materials. Ongoing clinical trials are evaluating its derivatives as potential treatments for multidrug-resistant infections and certain cancers, with preliminary results expected in late 2024. The compound's versatility and the growing body of research supporting its applications suggest it will remain a focus of chemical biology research in the coming years.

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